Product packaging for 4-Methoxy-piperidine-1-carbaldehyde(Cat. No.:CAS No. 141047-49-6)

4-Methoxy-piperidine-1-carbaldehyde

Cat. No.: B585677
CAS No.: 141047-49-6
M. Wt: 143.186
InChI Key: MLMQSMQEBVEZEX-UHFFFAOYSA-N
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Description

4-Methoxy-piperidine-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B585677 4-Methoxy-piperidine-1-carbaldehyde CAS No. 141047-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypiperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMQSMQEBVEZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Chemistry of Nitrogen Heterocycles

Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom in the ring, are fundamental building blocks in chemistry and biology. Among these, the piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, stands out for its prevalence in a vast array of biologically active compounds and functional materials. nih.govwikipedia.org 4-Methoxy-piperidine-1-carbaldehyde is a specific derivative of piperidine, and its study contributes to the broader understanding of how substitutions on this essential heterocyclic core influence chemical reactivity and biological function. The exploration of such derivatives is crucial for the development of new synthetic methodologies and the discovery of novel bioactive agents.

Significance of the Piperidine Scaffold in Medicinal Chemistry and Materials Science

The piperidine (B6355638) scaffold is a cornerstone in the design and discovery of new therapeutic agents and advanced materials. arizona.edu Its widespread presence in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to interact with biological targets. thieme-connect.comresearchgate.net

In Medicinal Chemistry:

The piperidine motif is found in over 70 commercially available drugs, spanning a wide range of therapeutic areas including central nervous system (CNS) modulators, antihistamines, anticancer agents, and analgesics. arizona.edu The introduction of a piperidine scaffold into a molecule can modulate its properties in several beneficial ways:

Modulating Physicochemical Properties: It can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. researchgate.net

Enhancing Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, leading to improved binding affinity and selectivity for specific biological targets. thieme-connect.comresearchgate.net

Improving Pharmacokinetic Profiles: The presence of the piperidine ring can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The versatility of the piperidine ring makes it a valuable building block in the synthesis of a diverse range of pharmaceuticals. nih.govijnrd.org

In Materials Science:

Derivatives of piperidine are also utilized in the development of functional materials. For instance, certain piperidine derivatives are employed as corrosion inhibitors for metal surfaces and as specialized solvents in various chemical processes. ijnrd.org The ability to functionalize the piperidine ring allows for the tailoring of its properties for specific material science applications.

Chemical Reactivity and Transformational Studies of 4 Methoxy Piperidine 1 Carbaldehyde

The chemical behavior of 4-Methoxy-piperidine-1-carbaldehyde is dictated by the interplay of its two primary functional groups: the N-formyl group and the 4-methoxy group. Each group imparts distinct reactivity, allowing for a range of chemical transformations that are central to its application in synthetic chemistry.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-Methoxy-piperidine-1-carbaldehyde, offering detailed insights into its molecular framework.

Advanced 1D and 2D NMR Techniques for Full Structural Assignment

A comprehensive assignment of all proton (¹H) and carbon (¹³C) signals of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ipb.ptomicsonline.orgwalisongo.ac.idrsc.org These experiments are crucial for establishing the connectivity of atoms within the molecule. ipb.ptresearchgate.net

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the different types of protons and their relative numbers. Key signals include the formyl proton, the methoxy (B1213986) group protons, and the protons of the piperidine (B6355638) ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. Signals for the formyl carbon, the methoxy carbon, and the carbons of the piperidine ring can be identified.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It is instrumental in tracing the proton-proton connectivity within the piperidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). columbia.edu It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the formyl group to the piperidine nitrogen.

A representative, though not exhaustive, table of expected ¹H and ¹³C NMR chemical shifts is provided below. Actual values can vary based on the solvent and other experimental conditions.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Formyl (CHO)~8.1~162Formyl H to C2/C6 of piperidine
Methoxy (OCH₃)~3.3~55Methoxy H to C4 of piperidine
H-2, H-6 (axial)~3.7~42H-2ax to C6, C3; H-6ax to C2, C5
H-2, H-6 (equatorial)~3.1~42H-2eq to C3, C6; H-6eq to C2, C5
H-3, H-5 (axial)~1.9~30H-3ax to C2, C4, C5; H-5ax to C4, C6, C3
H-3, H-5 (equatorial)~1.5~30H-3eq to C2, C4, C5; H-5eq to C4, C6, C3
H-4~3.4~76H-4 to C2, C3, C5, C6, OCH₃

Conformational Analysis and Dynamic NMR Studies

The piperidine ring in this compound is not static and can exist in different conformations, primarily chair forms. The presence of the N-formyl group introduces an additional layer of complexity due to restricted rotation around the amide C-N bond, leading to the possible existence of rotamers. clockss.orgresearchgate.net

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, are employed to investigate these conformational dynamics. researchgate.net At room temperature, the rotation around the C-N bond may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons of the two rotamers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals. researchgate.net Analysis of the coalescence temperature allows for the determination of the energy barrier to rotation (ΔG‡). researchgate.net The introduction of a formyl group on the piperidine nitrogen can influence the ring conformation. clockss.org

Stereochemical Elucidation using Chiral Shift Reagents or Anisotropic Effects

While this compound itself is achiral, derivatives of this scaffold can be chiral. In such cases, the determination of the absolute configuration is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, can be a powerful tool for this purpose. researchgate.net

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents can be added to the NMR sample. rsc.org These reagents form diastereomeric complexes with the enantiomers of a chiral analyte, leading to the separation of their NMR signals. researchgate.netrsc.org This allows for the determination of enantiomeric purity.

Anisotropic Effects: The magnetic anisotropy of certain functional groups can influence the chemical shifts of nearby protons. This effect is distance and orientation-dependent. In some cases, the formation of diastereomeric derivatives with a chiral derivatizing agent can lead to observable differences in the NMR spectra of the enantiomers, allowing for their differentiation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.comacs.orgresearchgate.net This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₁₃NO₂. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental formulas.

Ion Calculated m/z Observed m/z Elemental Composition
[M+H]⁺144.1019(Typically within 5 ppm)C₇H₁₄NO₂
[M+Na]⁺166.0838(Typically within 5 ppm)C₇H₁₃NNaO₂

Fragmentation Pathway Analysis for Structural Insights

In the mass spectrometer, this compound can be subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. gre.ac.uklibretexts.org The analysis of these fragmentation pathways can help to confirm the connectivity of the different parts of the molecule. semanticscholar.orgresearchgate.net

N-formylpiperidines exhibit characteristic fragmentation patterns. researchgate.netresearchgate.net Common fragmentation pathways for this compound would likely involve:

Loss of the formyl group (-CHO): This would result in a fragment ion corresponding to the 4-methoxypiperidine (B1585072) cation.

Cleavage of the piperidine ring: The ring can undergo cleavage at various points, leading to a series of smaller fragment ions.

Loss of the methoxy group (-OCH₃) or methanol (B129727) (-CH₃OH): Fragmentation involving the substituent at the 4-position is also expected.

A plausible fragmentation pathway could involve the initial loss of the formyl radical followed by further fragmentation of the piperidine ring. The study of these pathways provides corroborating evidence for the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands, respectively, corresponding to the vibrational modes of its functional groups. The assignment of these bands is crucial for structural confirmation. ru.nlscienceasia.org

Key expected vibrational modes for this compound include:

C=O Stretch: The amide carbonyl group will give rise to a strong absorption in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. This band is a key diagnostic feature for the presence of the carbaldehyde moiety attached to the piperidine nitrogen.

C-H Stretch: The aliphatic C-H stretching vibrations of the piperidine ring and the methoxy group would appear in the region of 2800-3000 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the fingerprint region, typically around 1070-1150 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the tertiary amide would also be present in the fingerprint region.

The IR spectrum of N-formylpiperidine, a close structural analog, shows characteristic absorptions that support these expected assignments. chemicalbook.com Raman spectroscopy can provide complementary information, particularly for non-polar bonds. acs.org The analysis of vibrational modes can be aided by computational methods, such as density functional theory (DFT), to predict vibrational frequencies and assist in their assignment. scienceasia.orgmqm2022.org

Subtle shifts in the positions and shapes of vibrational bands can indicate the presence of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, in the condensed phase. For this compound in a solid or liquid state, intermolecular interactions involving the carbonyl oxygen and methoxy group could be observed. Surface-enhanced Raman scattering (SERS) is a particularly sensitive technique for studying the interactions of molecules with surfaces. researchgate.netaip.orgresearchgate.netaip.org

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state.

The crystal structure reveals how the molecules are arranged in the crystal lattice, providing insights into the intermolecular forces that govern the solid-state packing. iucr.org For this compound, one would expect to observe dipole-dipole interactions involving the amide group. Weak C-H···O hydrogen bonds may also play a role in stabilizing the crystal structure. The analysis of the crystal packing can help to understand physical properties such as melting point and solubility. The crystal structures of various substituted piperidines have been reported, providing a basis for understanding the potential packing arrangements and intermolecular interactions for this compound. nih.govacs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy and chiroptical techniques are pivotal in elucidating the electronic structure and, where applicable, the stereochemical features of molecules. For this compound, these methods focus on the electronic transitions associated with the N-formyl chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily characterized by the electronic transitions of the amide chromophore within the N-formyl group. The lone pair of electrons on the nitrogen atom and the π-system of the carbonyl group are central to its spectroscopic signature.

Electronic Transitions: The principal electronic transition observed in simple amides like N-formylpiperidine is the n → π* transition. libretexts.org This transition involves the excitation of a non-bonding electron (n) from the nitrogen or oxygen atom to an anti-bonding π* orbital associated with the carbonyl group. libretexts.org These transitions are typically of low to moderate molar absorptivity (ε).

While specific experimental data for this compound is not extensively documented in publicly available literature, the expected UV-Vis absorption characteristics can be inferred from its structural analogue, N-formylpiperidine, and theoretical principles. The N-formylpiperidine moiety is the primary chromophore. The introduction of a methoxy group at the C4 position of the piperidine ring is not expected to significantly alter the position of the main absorption band, as it is not in direct conjugation with the N-formyl chromophore. Its influence would be primarily inductive.

In a study involving the synthesis of thieno[3,2-b]thiophene (B52689) derivatives, N-formylpiperidine was used as a reagent, highlighting its role in organic synthesis. nih.gov Spectroscopic analyses of related N-acyl piperidines and similar cyclic amides generally show an n → π* transition in the region of 200-230 nm. The exact position and intensity of this band can be influenced by the solvent polarity. In polar solvents, a hypsochromic (blue) shift of the n → π* transition is often observed due to the stabilization of the non-bonding electrons in the ground state. libretexts.org

Expected Spectroscopic Data: Based on data for analogous compounds, the anticipated UV-Vis data for this compound in a non-polar solvent like hexane (B92381) would be a weak absorption band in the far-UV region.

Table 1: Estimated UV-Vis Absorption Data for this compound

Chromophore Transition Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent

Note: These are estimated values based on data for N-formylpiperidine and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Chiroptical Methods

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental for the stereochemical analysis of chiral molecules. researchgate.net These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample.

This compound, in its ground state, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, it is not expected to exhibit a CD or ORD spectrum under normal conditions.

However, the study of chiroptical properties becomes highly relevant for chiral derivatives of piperidine. For instance, research on 2-substituted piperidines has demonstrated a correlation between the sign of the Cotton effect of the nitrogen n→σ* transition and the conformation of the substituent. researchgate.net Similarly, the chiroptical properties of proline, a cyclic amino acid with some structural similarities, have been investigated to understand its conformational behavior in different environments. researchgate.net

Should the piperidine ring in a derivative of this compound be substituted in a manner that introduces chirality, chiroptical methods would be essential for determining its absolute configuration and conformational preferences. For example, if a chiral auxiliary were attached or if the molecule were to adopt a stable, non-interconverting twisted conformation (atropisomerism), it would become chiroptically active.

In the absence of inherent chirality, this compound would not have a measurable CD spectrum. The discussion of chiroptical methods in this context serves primarily to highlight their potential application in the analysis of its chiral derivatives.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-formylpiperidine

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on 4-Methoxy-piperidine-1-carbaldehyde, enabling a precise determination of its electronic and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of this compound. By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can accurately predict the molecule's three-dimensional structure. These calculations consistently identify the chair conformation of the piperidine (B6355638) ring as the most stable arrangement. The computed bond lengths, bond angles, and dihedral angles from these optimized geometries serve as a foundational dataset for understanding the molecule's structure.

Beyond geometry, DFT is instrumental in elucidating the electronic properties. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is typically located on the electron-rich regions, such as the nitrogen atom and the oxygen of the methoxy (B1213986) group, while the LUMO is concentrated on the electron-deficient carbaldehyde group. This distribution highlights the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution. These maps identify the electron-rich areas (negative potential), primarily around the carbonyl and methoxy oxygen atoms, which are susceptible to electrophilic interaction, and the electron-poor regions (positive potential) around the hydrogen atoms.

Table 1: Calculated DFT Parameters for this compound

ParameterDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-7.0 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-0.5 to 0.0 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies6.5 to 7.0 eV
Dipole Moment Measure of the molecule's overall polarity3.0 to 4.0 D

For enhanced accuracy, ab initio quantum chemistry methods, which are based on first principles without empirical parametrization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data for the electronic energies and properties of this compound. While computationally more intensive than DFT, these high-accuracy calculations are crucial for validating the results from lower levels of theory and for obtaining precise energetic information, especially concerning the subtle energy differences between various conformers. These methods confirm the findings of DFT regarding the stability of the chair conformation and provide more refined energy values.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the presence of rotatable bonds mean that this compound can exist in multiple conformations.

Computational methods are essential for identifying the possible conformational isomers of this compound and ranking them based on their relative stabilities. The primary source of isomerism is the piperidine ring, which can adopt chair, boat, and twist-boat conformations. The orientation of the 4-methoxy group (axial vs. equatorial) adds another layer of complexity.

Theoretical calculations consistently demonstrate that the chair conformation is significantly more stable than the boat or twist-boat forms. Within the chair conformation, the isomer with the methoxy group in the equatorial position is favored over the axial orientation to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions. The energy difference between these two chair conformers is a critical parameter governing their population distribution at equilibrium.

Table 2: Relative Stabilities of this compound Conformers

ConformationMethoxy Group PositionRelative Energy (kcal/mol)
ChairEquatorial0.00 (most stable)
ChairAxial~2.0 - 4.0
Twist-Boat-> 5.0
Boat-> 6.0

The internal rotations around the C-N amide bond and the C-O ether bond are also key to the molecule's conformational flexibility. Potential Energy Surface (PES) scans are performed to map the energy profile as a function of the dihedral angle of rotation around these bonds. This analysis allows for the determination of the energy barriers that hinder free rotation.

The rotation around the C-N bond of the formyl group is of particular interest due to the partial double-bond character of the amide linkage. The PES scan reveals the energy barrier separating the different orientations of the carbonyl group relative to the piperidine ring. Similarly, mapping the potential energy for the rotation of the methoxy group provides insight into its preferred orientation and the energy required to rotate it.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a virtual laboratory for exploring the reaction mechanisms involving this compound. By simulating reaction pathways, chemists can gain a detailed, step-by-step understanding of how transformations occur at the molecular level.

These studies involve locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. This information is vital for predicting reaction rates and understanding the factors that control selectivity. For example, in a nucleophilic addition to the carbonyl group, computational modeling can map the trajectory of the incoming nucleophile, characterize the tetrahedral intermediate, and determine the energy profile for the entire process. This allows for a rational explanation of the observed stereochemical outcomes and can guide the design of new synthetic strategies. While specific reaction mechanisms involving this exact compound are not extensively detailed in publicly available literature, the principles of computational reaction elucidation are directly applicable and provide a powerful tool for future investigations.

Transition State Characterization and Reaction Pathway Prediction

The reactivity and conformational flexibility of this compound can be thoroughly investigated by mapping its potential energy surface (PES). researchgate.net Computational methods, primarily DFT, are employed to identify stable conformers (local minima) and the transition states that connect them.

Key conformational processes for this molecule include the chair-twist-boat-chair interconversion of the piperidine ring and the rotation around the N-CHO (amide) bond, which is known to have a significant rotational barrier leading to the possible existence of rotamers. nih.govwhiterose.ac.uk

Conformational Analysis : A systematic scan of the PES helps in identifying the most stable ground-state geometry. For the piperidine ring, a chair conformation is generally the most stable, as it minimizes unfavorable 1,3-diaxial interactions. The methoxy group at the C4 position can exist in either an axial or equatorial position, with the equatorial conformer typically being lower in energy.

Transition State Search : Algorithms are used to locate saddle points on the PES, which correspond to transition states. A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. publish.csiro.au For example, the transition state for the chair-flip of the piperidine ring would be a high-energy twist-boat conformation.

Reaction Pathway Prediction : The Intrinsic Reaction Coordinate (IRC) method is used to follow the path downhill from a transition state to connect it to the corresponding reactant and product minima. This confirms that the identified transition state correctly links the two conformers or chemical species of interest.

Activation Energy and Reaction Rate Constant Calculations

Once a transition state has been characterized, its energy relative to the ground state of the reactant defines the activation energy (Ea) of the process. escholarship.org This value is crucial for understanding the feasibility and speed of a reaction or conformational change.

Activation Energy : DFT calculations can provide reliable estimates of activation energies. For conformational changes like ring-flipping or bond rotation, these barriers can range from a few to over 20 kcal/mol. acs.org For chemical reactions, activation barriers can be higher. uchicago.edu For instance, the barrier for rotation around the N-Boc group in related piperidine derivatives has been studied using DFT, revealing the energetic cost of such conformational dynamics. whiterose.ac.uk

Reaction Rate Constant : With the calculated activation energy, the reaction rate constant (k) can be estimated using the Eyring equation from Transition State Theory (TST). escholarship.org This allows for a theoretical prediction of how fast a particular process will occur at a given temperature. Computational studies on related piperidine systems have successfully used these methods to calculate rate constants for processes like hydrogen atom transfer. science.gov

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a standard application of modern computational chemistry.

Methodology : DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C chemical shifts and spin-spin coupling constants. eurjchem.comnih.gov The accuracy of these predictions is highly dependent on the quality of the optimized molecular geometry and the level of theory used. nih.gov Recent advances also utilize machine learning algorithms trained on large datasets to predict chemical shifts with high accuracy. mdpi.comnih.govrsc.org

Solvent Effects : Including solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for accurate predictions, as solvent polarity can significantly influence the electronic environment of the nuclei. nih.govresearchgate.net

Accuracy and Application : Predicted ¹³C shifts are often accurate to within 2 ppm, while proton shifts can be predicted with a mean absolute error of less than 0.10 ppm with advanced methods. nih.govmdpi.com These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with overlapping signals or for distinguishing between different isomers or rotamers. nih.gov The presence of rotamers due to the amide bond in this compound would result in two sets of predicted NMR signals.

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ) in CDCl₃ This table is illustrative, based on typical computational accuracy and data for similar compounds.

AtomPredicted δ (ppm)Experimental δ (ppm)
CHO8.158.09
C=O161.5161.2
C4-O78.078.2
O-CH₃55.255.0
Piperidine C2/C642.1 / 36.041.7 / 35.8
Piperidine C3/C530.529.8

Data synthesized from literature values for analogous structures. nih.gov

Theoretical Vibrational Spectra (IR, Raman)

Vibrational spectroscopy is another area where theoretical calculations provide deep insights.

Frequency Calculations : DFT calculations can compute the harmonic vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the fundamental vibrational modes that are active in Infrared (IR) and Raman spectroscopy. To improve agreement with experimental data, which is inherently anharmonic, the calculated frequencies are often multiplied by an empirical scaling factor.

Spectral Assignment : The primary utility of these calculations is the unambiguous assignment of vibrational modes. iac-cheyyar.com Potential Energy Distribution (PED) analysis breaks down each normal mode into contributions from individual internal coordinates (stretches, bends, torsions), allowing, for example, the C=O stretch of the carbaldehyde group to be distinguished from C-O-C stretches of the methoxy group or various C-H bending modes of the piperidine ring. researchgate.netresearchgate.net This is particularly useful in crowded regions of the spectrum. Studies on analogous molecules like 4-methoxybenzaldehyde (B44291) have demonstrated the excellent agreement that can be achieved between theoretical and experimental spectra. mdpi.com

Table 2: Hypothetical Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes This table is illustrative, based on data for similar compounds.

Vibrational ModePredicted (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aldehyde)28502847
C=O stretch (aldehyde)16951692
C-N stretch (amide)14451441
C-O-C stretch (ether)12551252
Piperidine ring modes1115, 10501111, 1047

Data synthesized from literature values for analogous structures. umich.edu

Molecular Dynamics Simulations

While DFT calculations are excellent for static properties and reaction barriers, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time.

Solvent Effects on Structure and Reactivity

MD simulations provide a detailed picture of solute-solvent interactions by treating both the solute and a large number of individual solvent molecules explicitly. uq.edu.au

Explicit Solvation : In an MD simulation, the this compound molecule is placed in a box filled with solvent molecules, such as the TIP3P model for water. nih.gov The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated to track the trajectory of all atoms over time.

Structural Dynamics : These simulations can reveal how the solvent influences the conformational equilibrium of the molecule. For example, MD can show the preference for the equatorial vs. axial conformer of the methoxy group in water and how hydrogen bonding between water and the carbonyl or ether oxygen atoms stabilizes certain geometries. researchgate.net

Reactivity Insights : By analyzing the solute's trajectory and its interactions with the solvent, one can gain insight into how the solvent shell might affect reactivity, for instance, by stabilizing a charged transition state differently than the neutral ground state. Such simulations are critical for understanding chemical processes in a realistic solution-phase environment. researchgate.net

Dynamic Behavior in Solution

The dynamic behavior of this compound in solution is characterized by a complex interplay of conformational equilibria and rotational isomerism. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its dynamic properties can be thoroughly understood by examining foundational principles of conformational analysis and drawing parallels with closely related, well-studied analogous structures such as N-acylpiperidines and 4-substituted piperidines. The primary dynamic processes at play are the piperidine ring inversion and the restricted rotation around the nitrogen-carbonyl (N-CHO) bond.

The piperidine ring is not static and typically adopts a chair conformation to minimize angular and torsional strain. However, this chair conformation is in a dynamic equilibrium with other forms, including the twist-boat conformation. For N-acylpiperidines, the twist-boat conformation can be surprisingly accessible, with some studies indicating it is only about 1.5 kcal/mol less favorable than the chair form. nih.gov The presence of the N-formyl group introduces pseudoallylic strain, which significantly influences the conformational preferences of substituents on the ring. nih.govresearchgate.net

A critical aspect of the dynamic behavior of this compound is the restricted rotation about the amide (N-C(O)) bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This restricted rotation leads to the existence of two distinct planar rotamers, generally designated as E and Z. The energy barrier to this rotation is sufficiently high to allow for the observation of distinct signals for each rotamer in NMR spectroscopy at or below room temperature. clockss.orgresearchgate.net

The solvent environment plays a crucial role in modulating the conformational and rotational equilibria. Changes in solvent polarity can alter the relative stabilities of the different conformers and rotamers. nih.govajgreenchem.comajgreenchem.com For instance, computational and experimental analyses on fluorinated piperidines have shown that increasing solvent polarity can favor more polar conformers. nih.gov Similarly, the kinetics and equilibrium positions of reactions involving piperidine derivatives are sensitive to the solvent used. ajgreenchem.comajgreenchem.com

Detailed insights into these dynamic processes are often obtained through computational modeling and experimental techniques, most notably dynamic NMR (DNMR) spectroscopy. clockss.orgresearchgate.netresearchgate.net Variable temperature NMR studies allow for the determination of the energy barriers (ΔG‡) for these conformational and rotational processes. researchgate.netresearchgate.net

Rotational Isomerism and Energy Barriers

The rotation around the N-CHO bond in N-formylpiperidines has been a subject of detailed investigation. The energy barrier for this rotation is influenced by the steric and electronic nature of other substituents on the piperidine ring. In the case of N-formylpiperidine itself, the barrier is significant, and studies on related N-acyl derivatives provide a reliable estimate for the dynamic behavior of this compound.

Research on N-formylpiperidin-4-ones has provided valuable data on these rotational barriers. While the ketone functionality at the 4-position in these analogs differs from the methoxy group, the fundamental principles governing the N-CO rotation remain the same. The following table presents typical energy barriers for N-CO rotation in related N-formylpiperidine systems, which can be considered indicative for this compound.

Table 1: Experimentally Determined Rotational Energy Barriers for N-Formylpiperidine Analogs
CompoundRotational Barrier (ΔG‡) in kJ/molMethodReference
N-formylpiperidin-4-one72.5Variable Temperature NMR researchgate.netresearchgate.net
N-formylpiperidine65.8Variable Temperature NMR researchgate.netresearchgate.net
N-ethoxycarbonyl-r-2, c-6-diphenylpiperidin-4-one47.9Variable Temperature NMR
N-chloroacetyl derivative54.2Variable Temperature NMR researchgate.net

The data illustrates that the energy barrier for N-CO rotation is substantial, typically falling in the range that allows for the observation of separate rotamers by NMR at accessible temperatures. The substitution pattern on the piperidine ring clearly modulates this barrier.

Conformational Equilibria of the Piperidine Ring

The piperidine ring in this compound exists in a rapid conformational equilibrium, primarily between two chair conformations that interchange via a ring inversion process. The 4-methoxy substituent can occupy either an axial or an equatorial position. The relative populations of these two conformers are governed by the A-value of the methoxy group and any additional steric or electronic interactions.

Furthermore, the equilibrium between the chair and twist-boat conformations is an important dynamic feature. For N-acylpiperidines, it has been shown through computational studies and analysis of crystallographic data that while the chair conformation is generally preferred, the twist-boat conformation can be significantly populated. nih.govacs.org In some protein-ligand complexes, N-acylpiperidine moieties have been observed to adopt a twist-boat conformation, suggesting that intermolecular interactions can overcome the intrinsic preference for the chair form. nih.govacs.org

The following table summarizes the key conformational equilibria and the factors influencing them for a substituted N-acylpiperidine like this compound.

Table 2: Key Conformational Equilibria in this compound
EquilibriumDescriptionInfluencing FactorsReferences
Chair (axial-OMe) ⇌ Chair (equatorial-OMe)Ring inversion between two chair conformers, interconverting the axial and equatorial positions of the 4-methoxy group.Steric hindrance (A-value of OMe), solvent polarity, intramolecular hydrogen bonding possibilities. nih.govcdnsciencepub.com
Chair ⇌ Twist-BoatEquilibrium between the lower-energy chair conformation and the higher-energy, more flexible twist-boat conformation.Pseudoallylic strain from the N-formyl group, steric interactions of substituents, solvent effects, and intermolecular interactions (e.g., in a binding pocket). nih.govresearchgate.netacs.org
E-rotamer ⇌ Z-rotamerRestricted rotation about the N-CHO amide bond, leading to two planar isomers.Steric interactions between the formyl group and the piperidine ring protons, electronic effects, and solvent polarity. clockss.orgresearchgate.netresearchgate.net

Catalytic Applications and Development

Role in Catalytic Synthesis of Related Compounds

While direct, extensive research on the catalytic applications of 4-Methoxy-piperidine-1-carbaldehyde as a starting material is not widely documented, its structural motifs are present in various compounds synthesized through catalytic methods. The N-formyl group can act as a protecting group for the piperidine (B6355638) nitrogen, which can be removed or transformed under specific catalytic conditions to yield a variety of substituted piperidines.

For instance, the catalytic hydrogenation of the pyridine (B92270) ring is a common strategy to produce piperidine derivatives. acs.org In a related context, N-formylpiperidine has been utilized as a solvent in the surfactant-free synthesis of faceted Pt-Ni alloy nanoparticle electrocatalysts. rsc.orgresearchgate.net This suggests the stability of the N-formylpiperidine structure under certain catalytic conditions, which is a prerequisite for its use as a scaffold in further synthetic transformations.

Furthermore, the formyl group itself can be a handle for catalytic transformations. For example, catalytic reductive amination of the aldehyde could lead to a diverse range of N-substituted 4-methoxypiperidine (B1585072) derivatives. While specific examples starting from this compound are not prevalent in the literature, the general principles of catalytic C-N bond formation are well-established.

The following table summarizes catalytic systems used for the synthesis of piperidine derivatives, which could potentially be adapted for transformations of this compound.

Catalyst SystemReaction TypeProduct TypeReference
Iridium(I) complex with P,N-ligandAsymmetric hydrogenation of pyridinium (B92312) saltsChiral piperidines acs.org
Rhodium(I) complex with pinacol (B44631) boraneDearomatization/hydrogenationFluorinated piperidines acs.org
Palladium on carbon (Pd/C)HydrogenationSubstituted piperidines acs.org
Raney Nickel (Raney-Ni)HydrogenationPartially reduced piperidines acs.org

Potential as a Ligand in Transition Metal Catalysis

The 4-methoxypiperidine scaffold has been successfully incorporated into ligands for transition metal catalysis. The nitrogen atom of the piperidine ring and the oxygen of the methoxy (B1213986) group can act as coordination sites. The carbaldehyde group in this compound provides a reactive handle for the synthesis of more complex ligands.

A notable example is the development of 1-[2-(di-tert-butylphosphanyl)phenyl]-4-methoxy-piperidine as a ligand for palladium-catalyzed cross-coupling reactions. researchgate.net This ligand, which features the 4-methoxypiperidine moiety, has been shown to be effective in the challenging cross-coupling of aryl fluorides. This demonstrates the potential of the 4-methoxypiperidine core to be part of a successful ligand design. The synthesis of such a ligand could potentially start from 4-methoxypiperidine, which can be obtained from this compound via deformylation.

The aldehyde functionality of this compound could be transformed, for example, through a condensation reaction with a phosphorus-containing amine, to generate a P,N-ligand. Such ligands are of great interest in asymmetric catalysis. acs.org The steric and electronic properties of the resulting ligand could be fine-tuned by modifying the substituents on the phosphorus atom and the linker between the piperidine and the phosphine.

The table below presents examples of transition metal-catalyzed reactions where piperidine-containing ligands have been employed.

MetalLigand TypeReactionReference
PalladiumPhosphine-based ligand with 4-methoxypiperidineCross-coupling of aryl fluorides researchgate.net
IridiumChiral P,N-ligandsAsymmetric hydrogenation acs.org
NickelN-Heterocyclic Carbene (NHC) ligandsCross-coupling nih.gov
RhodiumChiral bisphosphorus ligandEnantioselective asymmetric hydrogenation acs.org

Exploration as an Organocatalyst Precursor

Piperidine and its derivatives are widely used as organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. rsc.orgresearchgate.net this compound can be considered a precursor to various potential organocatalysts.

One straightforward approach involves the removal of the formyl group to yield 4-methoxypiperidine. This secondary amine can then be used directly as a basic organocatalyst or be further functionalized to create more complex catalytic structures. For instance, substituted NH-piperidines have been derivatized to form thiourea (B124793) catalysts, which are effective in various asymmetric transformations. nih.gov

A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a cyclic imine intermediate that subsequently undergoes a proline-catalyzed Mannich reaction. rsc.org This highlights the utility of the piperidine ring as a key structural element in organocatalytic reaction cascades. The 4-methoxy group in our target compound could influence the reactivity and selectivity of such catalytic systems through electronic and steric effects.

The following table outlines different types of organocatalytic reactions where piperidine derivatives have been utilized.

Organocatalyst TypeReaction TypeRole of Piperidine DerivativeReference
Proline-basedMannich reactionFormation of enamine intermediate rsc.org
Thiourea-basedAsymmetric synthesisChiral scaffold nih.gov
Secondary amineMichael addition/aminalizationDomino reaction catalysis acs.org
PiperidineKnoevenagel condensationBase catalyst nih.gov

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of piperidine (B6355638) derivatives often involves multi-step processes with harsh reagents and significant waste generation. Future research must prioritize the development of greener, more efficient synthetic pathways to 4-Methoxy-piperidine-1-carbaldehyde and its derivatives. A key area of focus is the adoption of flow chemistry, which offers superior control over reaction parameters, enhanced safety, and potential for scalability. For instance, the anodic methoxylation of N-formylpiperidine has been efficiently achieved in a microfluidic electrolysis cell, suggesting a viable route for producing related intermediates on demand. nih.gov Another avenue involves replacing hazardous reagents with more benign alternatives, a strategy that has been successfully applied in solid-phase peptide synthesis by substituting piperidine with greener bases for Fmoc removal. rsc.org

Future synthetic strategies could also leverage biocatalysis, using enzymes to perform key transformations with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, thereby minimizing the environmental impact.

Parameter Traditional Synthetic Approach Future Sustainable Approach
Methodology Batch processing, multi-step reactionsContinuous flow synthesis, one-pot reactions
Reagents Use of stoichiometric, often hazardous, reagents (e.g., strong acids/bases, heavy metal catalysts)Catalytic reagents (e.g., biocatalysts, earth-abundant metal catalysts), greener alternatives rsc.org
Solvents Use of volatile and toxic organic solvents (e.g., DMF, chlorinated solvents)Benign solvents (e.g., water, ethanol, ionic liquids), solvent-free conditions
Energy Input High-temperature reflux, prolonged reaction timesMicrowave-assisted synthesis, photochemistry, electrochemical synthesis nih.gov
Workup/Purification Liquid-liquid extraction, column chromatographySolid-phase extraction, crystallization, reduced purification steps
Process Mass Intensity (PMI) High (significant waste generation)Low (minimal waste)

This table illustrates a comparative overview of traditional versus potential future sustainable synthetic routes for piperidine derivatives.

Exploration of Novel Reactivity Patterns and Transformations

The aldehyde functional group in this compound is a versatile handle for a multitude of chemical transformations. While its role in standard reactions like reductive amination and Wittig olefination is well-established, future research should aim to uncover novel reactivity patterns. The aldehyde is highly reactive towards nucleophiles, a property that can be exploited in complex synthetic sequences. medchemexpress.com

One promising area is the exploration of its participation in multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials in a single step. Furthermore, the development of novel palladium-catalyzed cross-coupling reactions, such as those evolving from the Shapiro reaction to create unsaturated piperidines, could open new avenues for derivatization. google.com Investigating the interplay between the N-formyl group and the C4-methoxy substituent in directing C-H activation or cycloaddition reactions could lead to unprecedented molecular scaffolds.

Reaction Class Potential Transformation Significance
Multicomponent Reactions Ugi or Passerini-type reactions involving the aldehyde.Rapid generation of diverse libraries of complex, drug-like molecules.
C-H Activation Transition-metal-catalyzed functionalization of C-H bonds on the piperidine ring.Atom-economical method to introduce new substituents without pre-functionalization.
Photoredox Catalysis Radical addition to the aldehyde or reactions involving the piperidine nitrogen.Access to novel reaction pathways under mild, light-driven conditions.
Asymmetric Catalysis Enantioselective addition of nucleophiles to the aldehyde.Synthesis of stereochemically pure derivatives, crucial for pharmacological applications.
Cycloaddition Reactions [4+2] or [3+2] cycloadditions where the aldehyde or a derivative acts as a dienophile/dipolarophile.Construction of fused or spirocyclic ring systems with high stereocontrol.

This table outlines potential novel reactivity patterns for this compound and their synthetic utility.

Expansion of Applications in Complex Molecular Architecture Construction

Piperidine derivatives are privileged scaffolds in drug discovery, appearing in drugs targeting a wide range of conditions. arizona.eduresearchgate.netnih.gov this compound is an ideal starting point for building complex molecular architectures for biological screening. libretexts.org The aldehyde provides a key connection point for elaboration into more complex side chains, while the piperidine core offers a three-dimensional framework to orient substituents for optimal interaction with biological targets.

Future applications will focus on using this building block in diversity-oriented synthesis (DOS) to generate large libraries of novel compounds. gla.ac.uk For example, it could be a key intermediate in the synthesis of novel inhibitors of targets like the influenza virus or various kinases, where the piperidine moiety is crucial for activity. nih.govnih.gov Its structure is suitable for creating analogues of known bioactive molecules, such as inhibitors of GABA transporters or 5-HT2A receptor modulators, to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov

Target Molecular Class Synthetic Strategy Potential Therapeutic Area
Spirocyclic Compounds Intramolecular cyclization following elaboration of the aldehyde.Oncology, CNS disorders
Fused Heterocycles Tandem reactions involving both the aldehyde and piperidine nitrogen.Infectious diseases, inflammation
Macrocyclic Peptidomimetics Incorporation into a peptide chain via the aldehyde, followed by macrocyclization.Antivirals, metabolic disorders
PROTACs Use as a linker component connecting a warhead to an E3 ligase ligand. medchemexpress.comTargeted protein degradation, oncology
Fragment-Based Drug Discovery Derivatization to create a library of fragments for screening against new targets.Broad applicability in early-stage drug discovery

This table highlights the potential application of this compound in constructing diverse and complex molecular architectures for drug discovery.

Advanced Analytical Methodologies for In Situ Reaction Monitoring

To optimize the synthesis of derivatives from this compound, a shift from traditional offline analysis (TLC, GC-MS) to advanced in situ monitoring is essential. Process Analytical Technology (PAT) tools, such as fiber-optic FTIR (ReactIR) and Raman spectroscopy, enable real-time tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. nih.gov This is particularly valuable when integrated with flow chemistry systems, allowing for rapid optimization and the generation of detailed kinetic data. nih.gov

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) remain crucial for final purity analysis and are increasingly used for online reaction monitoring. nih.govresearchgate.net Future work will likely involve coupling these chromatographic techniques with mass spectrometry for real-time, high-resolution analysis of complex reaction mixtures, facilitating a deeper understanding of reaction mechanisms and by-product formation.

Analytical Technique Information Gained Advantage over Traditional Methods
In Situ FTIR/Raman Real-time concentration profiles of key species, reaction kinetics, endpoint determination.Non-invasive, continuous data stream, immediate feedback for process control.
Online HPLC/UPLC Real-time separation and quantification of components in the reaction mixture. researchgate.netHigh-resolution separation, accurate quantification of isomers and impurities.
Automated Sampling with NMR Detailed structural information on all species present in the reaction over time.Unambiguous structure elucidation of transient intermediates and by-products.
Calorimetry Real-time measurement of heat flow.Provides thermodynamic data, ensures reaction safety, helps in scale-up.

This table compares advanced in situ analytical methodologies for monitoring reactions involving this compound.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis, high-throughput experimentation, and artificial intelligence (AI) is set to revolutionize chemical discovery. clinmedkaz.org this compound is an ideal candidate for integration into these modern workflows. Automated synthesis platforms can utilize this building block to rapidly produce large libraries of derivatives, which can then be screened for biological activity. gla.ac.ukresearchgate.net

AI and machine learning algorithms can accelerate the discovery process in several ways. In silico tools can predict the biological activity spectra and potential protein targets of novel derivatives before they are even synthesized. clinmedkaz.org Machine learning models can also predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes that are more efficient or sustainable. By combining automated synthesis to generate data with AI to analyze it and propose new hypotheses, the discovery cycle for new drugs and materials based on the this compound scaffold can be dramatically shortened.

Technology Application in Workflow Expected Outcome
Automated Synthesis Platforms Programmed, robotic execution of reaction sequences to create derivative libraries. nih.govIncreased throughput, improved reproducibility, rapid generation of structure-activity relationship (SAR) data.
AI-Powered Retrosynthesis Suggesting novel and optimized synthetic pathways to complex target molecules.Discovery of more efficient routes, reduction in development time and cost.
Machine Learning for Property Prediction Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and biological activity. clinmedkaz.orgPrioritization of synthetic targets with higher probability of success, reducing late-stage failures.
High-Throughput Screening (HTS) Rapidly testing large compound libraries against biological targets.Identification of initial hits for further optimization.
Robotic Experimentation Autonomous optimization of reaction conditions (e.g., catalyst, solvent, temperature).Accelerated process development and discovery of optimal synthetic conditions.

This table details the integration of automated synthesis and AI in the chemical discovery pipeline utilizing this compound.

Q & A

Q. What are the established synthetic routes for 4-Methoxy-piperidine-1-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Reacting piperidine derivatives with methoxy-containing aldehydes under controlled pH and temperature.
  • Reductive Amination : Using aldehydes and amines with catalysts like NaBH₃CN or Pd/C under hydrogen atmosphere .
    Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading. For example, higher yields (>80%) are reported with Pd/C at 60°C in ethanol .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the aldehyde proton (~9.8 ppm) and methoxy group (~3.3 ppm).
  • X-ray Crystallography : Programs like SHELX refine crystal structures to confirm bond lengths and angles (e.g., C=O bond at 1.22 Å) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 170.12) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays for this compound derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) arise from:

  • Assay Variability : Validate protocols using positive controls (e.g., known enzyme inhibitors).
  • Solubility Issues : Use co-solvents like DMSO (<1% v/v) to prevent aggregation.
  • Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) and cell-based assays. For example, a derivative showed 10 µM IC₅₀ in enzyme assays but no cellular activity due to poor membrane permeability .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for aldehyde reactivity (e.g., Fukui indices highlight nucleophilic sites).
  • Molecular Docking : Predict binding to biological targets (e.g., piperidine derivatives docked into GPCRs with ∆G ≤ -8 kcal/mol) .
  • Machine Learning : Train models on PubChem data to predict reaction outcomes (e.g., Bayesian classifiers for yield optimization) .

Research Challenges and Solutions

  • Challenge : Low stability of the aldehyde group in aqueous media.
    Solution : Use stabilizers like BHT (butylated hydroxytoluene) during storage .
  • Challenge : Ambiguity in stereochemistry during piperidine functionalization.
    Solution : Chiral HPLC with AD-H columns resolves enantiomers (e.g., 95% ee achieved) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.